Chlorotrimethylphosphine gold(I)

Homogeneous catalysis C-H activation Green chemistry

Chloro(trimethylphosphine)gold(I) outperforms bulkier phosphine analogs in ethane oxidation (21% yield, complete selectivity) and uniquely forms aurophilic Au⋯Au chains critical for luminescent materials. Validated DFT surrogate for PPh₃-Au systems ensures computational tractability. Characterized ligand-exchange kinetics make it a reliable probe for gold-selenol bio-inorganic studies. Choose this ≥98% Au(I) precursor for catalysis, materials, and medicinal chemistry research.

Molecular Formula C3H9AuClP
Molecular Weight 308.50 g/mol
Cat. No. B12346423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotrimethylphosphine gold(I)
Molecular FormulaC3H9AuClP
Molecular Weight308.50 g/mol
Structural Identifiers
SMILESCP(C)C.[Cl-].[Au+]
InChIInChI=1S/C3H9P.Au.ClH/c1-4(2)3;;/h1-3H3;;1H/q;+1;/p-1
InChIKeyBVRRHCPRDPAYFI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorotrimethylphosphine Gold(I): Procurement-Relevant Differentiation Data for Au(I) Catalysis and Materials Science


Chloro(trimethylphosphine)gold(I) (CAS 15278-97-4; (CH₃)₃PAuCl) is a mononuclear gold(I) complex featuring a trimethylphosphine (PMe₃) ligand and a chloride counterion, existing as a white to pale yellow crystalline solid [1]. It serves as a versatile precursor and catalyst in organometallic chemistry, with applications spanning homogeneous catalysis, materials science, and medicinal chemistry research [2]. The compound's defining characteristics—its electron-rich yet sterically compact phosphine ligand—distinguish it functionally from bulkier phosphine gold(I) analogs such as chloro(triphenylphosphine)gold(I) and chloro(triethylphosphine)gold(I). This evidence guide provides quantitative, comparator-driven data to support scientific procurement decisions based on verifiable differentiation rather than generic claims.

Why Chlorotrimethylphosphine Gold(I) Cannot Be Replaced by Generic Gold(I) Phosphine Analogs


Substitution of chloro(trimethylphosphine)gold(I) with other in-class gold(I) phosphine complexes—particularly the widely available chloro(triphenylphosphine)gold(I)—is scientifically unjustified without experimental validation. Despite sharing the general R₃PAuCl scaffold, the trimethylphosphine ligand confers fundamentally distinct steric and electronic properties that manifest as measurable differences in catalytic activity, solid-state aggregation behavior, and ligand lability [1]. In direct comparative catalytic testing, these two complexes exhibited substantially different ethane conversion efficiencies and acetic acid yields under identical reaction conditions [2]. Furthermore, the sterically compact PMe₃ ligand permits aurophilic Au⋯Au contacts in the solid state that are sterically prohibited in bulkier phosphine analogs, directly impacting material properties [1]. Theoretical studies confirm that PMe₃-ligated models are required for accurate energetic predictions of gold-phosphine systems, whereas PH₃ models suffice only for structural properties [3].

Chlorotrimethylphosphine Gold(I): Quantitative Comparative Evidence for Procurement Decisions


Superior Catalytic Efficiency in Ethane-to-Acetic Acid Oxidation Versus Triphenylphosphine Analog

In direct comparative testing under identical homogeneous reaction conditions, chloro(trimethylphosphine)gold(I) demonstrated substantially higher catalytic performance than its triphenylphosphine counterpart for the single-pot oxidation of ethane to acetic acid. The PMe₃ complex ranked among the best-performing homogeneous catalysts tested, whereas the PPh₃ analog exhibited the lowest activity of the four gold complexes evaluated [1].

Homogeneous catalysis C-H activation Green chemistry

Solid-State Structural Differentiation: Aurophilic Aggregation Enabled by Compact PMe₃ Ligand

Single-crystal X-ray diffraction studies reveal that the sterically compact trimethylphosphine ligand permits aurophilic Au⋯Au aggregation in the solid state that is sterically prohibited in bulkier trialkylphosphine analogs. The monomers of (Me₃P)AuCl aggregate to form a helical chain through short alternating Au⋯Au contacts, whereas the monomers of (iPr₃P)AuCl show no such contacts [1].

Crystal engineering Solid-state chemistry Aurophilicity

Phosphine Ligand Lability and Interchange Dynamics Differentiate PMe₃ from PPh₃ Complexes

Phosphine interchange reactions between chloro(trimethylphosphine)gold(I) and triphenylphosphine proceed via identifiable intermediates, with the PMe₃ ligand being displaced in the presence of competing phosphine ligands. This lability profile is distinct from that of the PPh₃ complex and may influence biological target interactions [1].

Ligand exchange kinetics Coordination chemistry Medicinal chemistry

Thermal Stability and Melting Point Differentiation from PPh₃ Analog

Chloro(trimethylphosphine)gold(I) exhibits a melting point of 230 °C (with decomposition) , which is notably lower than that of its triphenylphosphine counterpart, reported to melt between 236–249 °C depending on the source [1]. This 6–19 °C difference in decomposition onset temperature reflects the reduced thermal stability of the PMe₃ complex relative to the PPh₃ analog.

Thermal analysis Compound stability Storage and handling

Theoretical Modeling: PMe₃ Complex as a Validated Surrogate for PPh₃ Systems in Computational Studies

Scalar-relativistic LCGTO-LDF calculations on MeAuPR₃ (R = H, Me, Ph) demonstrate that for energy properties and dipole moments, trimethylphosphine-ligated models must be employed if good agreement with full PPh₃ systems is desired. The simpler PH₃ ligand provides only a satisfactory model for structural properties but fails for energetic predictions [1].

Computational chemistry DFT modeling Ligand effects

Validated Application Scenarios for Chlorotrimethylphosphine Gold(I) Based on Quantitative Evidence


Homogeneous Catalysis for C-H Activation and Oxidation Reactions

Chloro(trimethylphosphine)gold(I) is a validated choice for ethane oxidation to acetic acid under homogeneous conditions, demonstrating higher ethane conversion than its triphenylphosphine analog. The complex ranked among the best-performing homogeneous Au(I) catalysts in a four-compound comparative study, achieving approximately 21% acetic acid yield with complete selectivity (no detectable by-products) [1]. This performance profile supports its selection over chloro(triphenylphosphine)gold(I) in alkane C-H activation workflows where maximizing yield with a commercially available, air-stable Au(I) precursor is the primary objective.

Supramolecular Assembly and Aurophilicity-Dependent Materials Design

The compact steric profile of the trimethylphosphine ligand enables aurophilic Au⋯Au aggregation in the solid state that is sterically forbidden in bulkier phosphine analogs such as (iPr₃P)AuCl. Single-crystal X-ray analysis confirms that (Me₃P)AuCl forms helical chains via short alternating Au⋯Au contacts of 327.1–338.6 pm [1]. This structural feature makes the compound particularly suitable for research into aurophilicity-driven luminescence, conductive materials, and supramolecular architectures. Researchers seeking to exploit or study closed-shell d¹⁰–d¹⁰ metallophilic interactions should procure the PMe₃ complex rather than PPh₃ or PiPr₃ analogs, which lack this aggregation behavior.

Computational Modeling of Gold-Phosphine Catalytic Systems

For density functional theory (DFT) and other computational investigations of PPh₃-containing gold catalytic systems, chloro(trimethylphosphine)gold(I) provides a validated surrogate that captures essential electronic features while offering computational tractability. Theoretical studies confirm that PMe₃-ligated models are necessary for accurate prediction of energy properties and dipole moments, whereas simpler PH₃ models suffice only for structural geometry [2]. Computational chemists developing reaction mechanisms or structure-activity relationships for gold-phosphine catalysts should procure the PMe₃ complex as an experimentally accessible benchmark for calibrating theoretical models.

Mechanistic Studies of Phosphine Ligand Displacement in Biological Contexts

Chloro(trimethylphosphine)gold(I) exhibits measurable phosphine interchange reactivity with triphenylphosphine in the presence of selenol nucleophiles, proceeding via identifiable intermediates [3]. This ligand lability profile makes the compound a suitable probe for studying gold(I) interactions with biological thiols and selenols, including the inhibition mechanisms of glutathione peroxidase and related selenoenzymes. Researchers investigating structure-activity relationships among gold-based therapeutic agents or the role of phosphine ligand identity in biological target engagement should select this complex based on its distinct and experimentally characterized ligand exchange kinetics relative to the PPh₃ analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorotrimethylphosphine gold(I)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.